3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid
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Description
“3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid” is a chemical compound with the molecular weight of 346.43 . It is also known by its IUPAC name "2-({3-[(2,2-dimethylpropanoyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-19(2,3)18(25)21-13-8-6-7-12(11-13)20-16(22)14-9-4-5-10-15(14)17(23)24/h6-8,11,14-15H,4-5,9-10H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)
. This indicates that the compound has a complex structure with multiple functional groups, including an amide and a carboxylic acid.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 346.43 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available at this time.
Scientific Research Applications
Nanotechnology
Lastly, in nanotechnology, the compound could be used to modify the surface of nanoparticles, altering their interaction with biological systems or their physical properties for use in electronics or materials.
Each application area presents a unique opportunity for research and development, leveraging the chemical structure of 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid to explore innovative solutions across various scientific disciplines. While the search results did not provide specific applications, the analysis above is based on the compound’s structure and common research practices in the related fields .
properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHRGHYWNJOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357851 |
Source
|
Record name | STK156233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid | |
CAS RN |
312317-36-5 |
Source
|
Record name | STK156233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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